2-Propylvaleronitrile
Overview
Description
Synthesis Analysis
The synthesis of 2-Propylvaleronitrile and similar compounds involves various chemical reactions, highlighting the diversity and complexity of methods available for its production. One study describes the sonocatalyzed synthesis of 2-phenylvaleronitrile, a related compound, under controlled conditions, demonstrating the potential for selective C-alkylation of benzyl cyanide using aqueous KOH and catalyzed by TBAB under ultrasonic conditions (Vivekanand & Wang, 2011). Another approach involves the facile synthesis of 2-bromo-3-fluorobenzonitrile through bromodeboronation, indicating the versatility of halide substitutions in synthesizing nitrile derivatives (Szumigala et al., 2004).
Molecular Structure Analysis
The molecular structure of 2-Propylvaleronitrile and related compounds is crucial for understanding their chemical behavior and properties. X-ray crystallography studies have provided detailed insights into the molecular arrangements and bonding characteristics of nitrile compounds, enabling a deeper understanding of their reactivity and interactions (Sharma et al., 2015).
Chemical Reactions and Properties
2-Propylvaleronitrile undergoes various chemical reactions, highlighting its reactivity and functional utility in organic synthesis. For instance, nitrosation reactions followed by iron(III)-catalyzed C-C bond cleavage of arylindoles have been employed to synthesize 2-aminobenzonitriles, demonstrating the compound's versatility in forming heterocyclic structures (Chen et al., 2018).
Physical Properties Analysis
The physical properties of 2-Propylvaleronitrile, such as melting point, boiling point, and solubility, play a significant role in its application and handling. Studies focusing on related nitrile compounds provide insights into the factors that influence these properties and how they can be modified for specific applications (Duée et al., 1995).
Chemical Properties Analysis
The chemical properties of 2-Propylvaleronitrile, including its reactivity, stability, and interaction with various reagents, are critical for its use in synthetic chemistry. Research into the synthesis and reactivity of nitrile compounds has led to the development of novel reactions and methodologies for constructing complex molecular architectures (Dhiman et al., 2019).
Scientific Research Applications
Drug Research : It is utilized in drug research for identifying potential targets for future medicines, thereby expanding treatment options (Drews, 2000).
Pharmaceutical Analysis : This compound is used in the development and validation of a high-performance liquid chromatography (HPLC) method for determining lisinopril, a medication for treating high blood pressure (Beasley, Shaw, Zhao, & Reed, 2005).
Antiviral Research : It has been identified as a potential drug for reducing the transmission of SARS-CoV-2 among healthcare workers by repurposing existing drugs (Gupta et al., 2021).
Synthesis of Medications : It's used for synthesizing α-propranolol, a β-adrenergic blocker (Noritada & Ohno, 1985).
Antibacterial Materials : 2-Propylvaleronitrile-modified bipyridine complexes on glass surfaces exhibit significant microbicidal effects against Escherichia coli and Staphylococcus aureus (Pallavicini et al., 2013).
Antifungal Therapy : Derivatives of 2-Propylvaleronitrile with improved antifungal activities are being synthesized as therapeutic alternatives for treating fungal infections (Scotti et al., 2012).
Epilepsy Treatment : Its derivatives, such as valproates of calcium, strontium, and barium, serve as sources of the valproate ion, used in the treatment of epilepsy (Naumov, Petruevski, & Jovanovski, 2010).
Synthesis of Bioactive Compounds : It can be used in reactions that yield bioactive compounds like pregabalin and lergotrile, which have various pharmaceutical applications (Stephens et al., 2013).
Safety And Hazards
2-Propylvaleronitrile should be handled with care to avoid dust formation and inhalation of mist, gas, or vapours . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . It’s important to ensure adequate ventilation and to keep the substance away from sources of ignition .
properties
IUPAC Name |
2-propylpentanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-3-5-8(7-9)6-4-2/h8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBOPMITSGZJDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70157954 | |
Record name | 2-Propylvaleronitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70157954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propylvaleronitrile | |
CAS RN |
13310-75-3 | |
Record name | 2-Propylpentanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13310-75-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propylvaleronitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013310753 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propylvaleronitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70157954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-propylvaleronitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.021 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-PROPYLVALERONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HTD29QGA4I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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